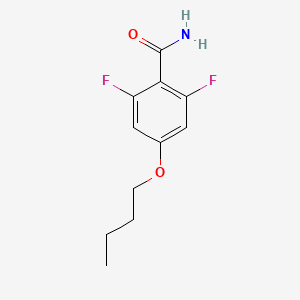

4-Butoxy-2,6-difluorobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butoxy-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCXWHINVIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Butoxy-2,6-difluorobenzamide: Technical Profile and Synthetic Applications

The following technical guide details the chemical structure, synthesis, and pharmacological significance of 4-Butoxy-2,6-difluorobenzamide , a specialized intermediate in medicinal chemistry.

Executive Summary

4-Butoxy-2,6-difluorobenzamide (CAS: 1373920-96-7) is a fluorinated benzamide derivative primarily utilized as a pharmacophore in the development of novel antibacterial agents targeting the bacterial cell division protein FtsZ .[1][2][3] It belongs to the class of 2,6-difluorobenzamides, which are structural analogs of the investigational drug PC190723 . The 4-butoxy substitution provides a critical lipophilic tail that modulates the compound's binding affinity within the hydrophobic pocket of target proteins and influences its pharmacokinetic profile (LogP, membrane permeability).

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

The 2,6-difluoro substitution pattern on the benzamide ring creates a unique electronic environment, increasing the acidity of the amide protons and altering the metabolic stability of the ring system.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 4-Butoxy-2,6-difluorobenzamide |

| CAS Number | 1373920-96-7 |

| Molecular Formula | C₁₁H₁₃F₂NO₂ |

| Molecular Weight | 229.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in Water |

| Predicted LogP | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (2 F, 2 O) |

Synthetic Methodology

The synthesis of 4-butoxy-2,6-difluorobenzamide typically follows a convergent route. The most robust laboratory-scale protocol involves the Williamson ether synthesis starting from 2,6-difluoro-4-hydroxybenzamide. This approach avoids the harsh conditions required for hydrolyzing the corresponding nitrile.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage (

Experimental Protocol: Alkylation Route

Objective: Synthesis of 4-butoxy-2,6-difluorobenzamide from 2,6-difluoro-4-hydroxybenzamide.

Reagents:

-

Precursor: 2,6-Difluoro-4-hydroxybenzamide (1.0 eq)

-

Alkylating Agent: 1-Bromobutane (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 2,6-difluoro-4-hydroxybenzamide (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(2.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation. Note: The solution may turn yellow. -

Alkylation: Add 1-bromobutane (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS. Reaction typically completes in 4–6 hours.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume) to precipitate the product.

-

Isolation: Filter the solid precipitate. Wash with water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if high purity (>99%) is required.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via Williamson ether synthesis.

Pharmacological Applications: FtsZ Inhibition[12][13]

The primary research application of 4-butoxy-2,6-difluorobenzamide is in the discovery of antibiotics targeting the bacterial cytoskeleton .

Mechanism of Action

The compound acts as a structural probe for the FtsZ (Filamenting temperature-sensitive mutant Z) protein. FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the site of bacterial cell division (septum).

-

Binding Site: The 2,6-difluorobenzamide core binds to the interdomain cleft of FtsZ.

-

Role of Fluorine: The fluorine atoms at positions 2 and 6 provide metabolic stability against ring oxidation and induce a specific conformation that fits the hydrophobic pocket of the FtsZ protein.

-

Role of Butoxy Group: The 4-butoxy tail extends into a hydrophobic channel, improving binding affinity compared to the unsubstituted phenol. This mimics the alkoxy side chains found in potent inhibitors like PC190723 .

Biological Pathway Diagram

Figure 2: Mechanism of action for benzamide-based FtsZ inhibitors.

Characterization & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following analytical signatures must be verified.

Proton NMR ( H NMR)

-

Solvent: DMSO-

or CDCl -

Aromatic Region: A doublet around

6.6–6.8 ppm (2H) corresponding to the protons at positions 3 and 5. The coupling is due to the adjacent Fluorine atoms ( -

Amide Region: Broad singlets around

7.5–8.0 ppm (2H) for the -

Alkoxy Chain:

-

Triplet at

~4.0 ppm (2H, -

Multiplet at

~1.7 ppm (2H, -

Multiplet at

~1.4 ppm (2H, -

Triplet at

~0.9 ppm (3H,

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Target Ion:

m/z. -

Fragment: Loss of the butyl group or ammonia may be observed in fragmentation patterns.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The amide bond is stable, but the compound should be kept dry.

References

-

PubChem. (2025).[4][5] Compound Summary: 4-Butoxy-2,6-difluorobenzamide (CAS 1373920-96-7).[1][2][3][6] National Library of Medicine. Link

-

Ma, S., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 27(4), 887-892. Link

-

Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. (Foundational reference for the 2,6-difluorobenzamide pharmacophore). Link

-

BLD Pharm. (2025). Product Analysis: 4-Butoxy-2,6-difluorobenzamide.[1][2][3][6]Link

Sources

- 1. CAS Number List - 1 - Page 2006 - Chemicalbook [chemicalbook.com]

- 2. 1240257-18-4|2-Fluoro-4-(trifluoromethoxy)benzamide|BLD Pharm [bldpharm.com]

- 3. 1261825-32-4|2,6-Difluoro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 4. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(tert-Butoxycarbonyl)-2,6-difluorobenzoic acid | C12H12F2O4 | CID 137553366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-n-Butoxy-2,6-difluorobenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

4-Butoxy-2,6-difluorobenzamide molecular weight and formula

This technical monograph provides an in-depth analysis of 4-Butoxy-2,6-difluorobenzamide , a specialized fluorinated building block used in advanced organic synthesis, particularly within the agrochemical and materials science sectors.

Chemical Identity & Physicochemical Profile[1][2]

4-Butoxy-2,6-difluorobenzamide is a polyfunctionalized aromatic scaffold characterized by a benzamide core flanked by two fluorine atoms at the ortho positions and a lipophilic butoxy tail at the para position. This specific substitution pattern imparts unique electronic and steric properties, making it a critical intermediate for synthesizing bioisosteres and liquid crystalline materials.

Core Data Table

| Property | Specification |

| CAS Registry Number | 1373920-96-7 |

| IUPAC Name | 4-Butoxy-2,6-difluorobenzamide |

| Molecular Formula | C₁₁H₁₃F₂NO₂ |

| Molecular Weight | 229.23 g/mol |

| Exact Mass | 229.0914 |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | 2.45 ± 0.4 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

| Key Precursors | 2,6-Difluoro-4-hydroxybenzamide; 1-Bromobutane |

Structural Analysis

-

2,6-Difluoro Motif: The two fluorine atoms create a strong electron-withdrawing effect on the aromatic ring, increasing the acidity of the amide protons and metabolically blocking the ortho positions. This is a classic design in Benzoylurea Insecticides (e.g., Diflubenzuron) to prevent enzymatic degradation.

-

4-Butoxy Group: The butyl ether chain adds lipophilicity and flexibility. In materials science, this tail is critical for inducing mesophase behavior in liquid crystals.

Synthesis & Manufacturing Protocols

While specific industrial batch records are proprietary, the most chemically robust synthesis route relies on the Williamson Ether Synthesis starting from the phenolic precursor. This method offers high regioselectivity and yield compared to nucleophilic aromatic substitution on a trifluoro-intermediate.

Primary Synthesis Route (Williamson Etherification)

Reaction Logic: The phenolic hydroxyl group at the 4-position of 2,6-difluoro-4-hydroxybenzamide is selectively alkylated using 1-bromobutane under basic conditions.

Step-by-Step Protocol:

-

Reagents: 2,6-Difluoro-4-hydroxybenzamide (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Charge the reaction vessel with 2,6-difluoro-4-hydroxybenzamide and

in DMF. -

Stir at 60°C for 30 minutes to form the phenoxide anion.

-

Add 1-Bromobutane dropwise to control the exotherm.

-

Heat to 80°C and monitor via TLC/HPLC for 4–6 hours.

-

-

Workup: Pour the mixture into ice-water. The product, 4-Butoxy-2,6-difluorobenzamide, will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water.

Synthesis Pathway Diagram

Caption: Regioselective synthesis via Williamson Etherification of the 4-hydroxy precursor.

Applications in Research & Development

A. Agrochemicals: Benzoylurea Chitin Synthesis Inhibitors (CSIs)

This compound is a potential intermediate for "Next-Gen" Benzoylureas. The amide group reacts with aryl isocyanates to form the urea bridge essential for biological activity.

-

Mechanism: The 2,6-difluoro substitution mimics the structure of Diflubenzuron and Lufenuron , interfering with chitin formation in insect larvae. The 4-butoxy group provides a hydrophobic anchor, potentially altering the bioavailability or target spectrum compared to the standard 4-chloro or 4-trifluoromethyl analogs.

B. Materials Science: Liquid Crystals

Fluorinated benzamides and their derivatives (benzoates, benzonitriles) are foundational in Negative Dielectric Anisotropy liquid crystals used in VA (Vertical Alignment) displays.

-

Role: The lateral fluorine atoms (2,6-position) create a dipole moment perpendicular to the molecular axis.

-

Function: The butoxy tail acts as the flexible spacer that lowers the melting point and stabilizes the nematic phase.

Analytical Characterization Standards

To validate the identity of synthesized 4-Butoxy-2,6-difluorobenzamide, the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

7.60–7.80 (br s, 2H,

-

6.80–6.90 (d, 2H, Ar-H) – Aromatic protons coupled to Fluorine (

-

4.05 (t, 2H,

- 1.70 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) – Butyl chain.

-

7.60–7.80 (br s, 2H,

-

¹⁹F NMR:

-

Single signal around -110 to -115 ppm (relative to

), confirming the symmetric 2,6-difluoro substitution.

-

-

Mass Spectrometry (ESI+):

- .

-

Look for the characteristic loss of the butyl group (

) or ammonia (

Safety & Handling Protocols

Hazard Classification (GHS):

-

Warning: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. The fluorinated nature suggests high metabolic stability; avoid inhalation of dust.

Storage:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide.

References

-

PubChem Compound Summary. "2,6-Difluorobenzamide Derivatives." National Center for Biotechnology Information. Link

-

Fisher Scientific. "4-n-Butoxy-2,6-difluorobenzamide, 97% Product Specifications." Link

-

BLD Pharm. "2,6-Difluoro-4-hydroxybenzamide (Precursor CAS 1261825-32-4)." Link

-

Key Organics. "Fluorinated Intermediates Catalog: CAS 1373920-96-7." Link

- Journal of Agricultural and Food Chemistry. "Structure-Activity Relationships of Benzoylurea Insecticides." (Contextual Reference for 2,6-difluorobenzamide scaffold utility).

The Unexplored Potential of 4-Butoxy-2,6-difluorobenzamide: A Technical Guide to a Promising Fluorinated Building Block

A Note to the Researcher: In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide addresses the fluorinated building block, 4-Butoxy-2,6-difluorobenzamide. Following a comprehensive literature review, it is apparent that this specific molecule is not yet extensively characterized in published scientific literature. Consequently, specific experimental data such as precise physical properties, spectroscopic analyses, and biological activity for this compound are not available.

However, the core structure, 2,6-difluorobenzamide , is a well-documented and highly significant scaffold, particularly in the development of novel antibacterial agents. This guide will, therefore, provide a thorough technical overview of this foundational building block, including its synthesis, properties, and applications. Furthermore, leveraging established and cited synthetic methodologies for analogous compounds, we will present a detailed, field-proven protocol for the proposed synthesis of 4-Butoxy-2,6-difluorobenzamide. This approach is designed to empower researchers to synthesize and characterize this promising, yet unexplored, molecule.

The Strategic Importance of the 2,6-Difluorobenzamide Scaffold

The 2,6-difluorobenzamide motif is a privileged structure in medicinal chemistry and agrochemistry.[1][2] The incorporation of fluorine atoms onto the benzamide scaffold significantly influences the molecule's conformational properties and metabolic stability.[3] This has made it a cornerstone for the development of various bioactive compounds.

A Novel Class of Antibacterial Agents: FtsZ Inhibition

A primary application of 2,6-difluorobenzamide derivatives is in the development of inhibitors for the bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ).[3][4][5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, making it an attractive target for novel antibiotics to combat antimicrobial resistance.[3][7]

Derivatives of 2,6-difluorobenzamide have been shown to act as allosteric inhibitors of FtsZ, demonstrating potent activity against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).[3][7] The two fluorine atoms at the ortho positions to the amide group are crucial for inducing a non-planar conformation of the aromatic ring, which is favorable for binding to a hydrophobic pocket in the FtsZ protein.[3] This conformational lock enhances the inhibitory activity.

Agrochemical Applications

Beyond its pharmaceutical potential, 2,6-difluorobenzamide is a key intermediate in the synthesis of benzoylurea insecticides, such as lufenuron and teflubenzuron.[1][8][9] These compounds act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.[10]

Physicochemical and Safety Data of 2,6-Difluorobenzamide

A comprehensive understanding of the parent scaffold is essential before embarking on the synthesis of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 18063-03-1 | [1][8][11] |

| Molecular Formula | C₇H₅F₂NO | [1][8] |

| Molecular Weight | 157.12 g/mol | [1][8][12] |

| Appearance | White to off-white crystalline powder | [9][12] |

| Melting Point | 145-148 °C | [1][9] |

| Solubility | Soluble in ethanol | [9] |

Safety and Handling

2,6-Difluorobenzamide is classified as harmful if inhaled and causes skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12]

Synthesis of the 2,6-Difluorobenzamide Core

The most common and industrially viable method for synthesizing 2,6-difluorobenzamide is through the hydrolysis of 2,6-difluorobenzonitrile.

Hydrolysis of 2,6-Difluorobenzonitrile

This transformation can be achieved under various conditions, including acidic, basic, or non-catalytic high-temperature water conditions. A green and efficient method involves non-catalytic hydrolysis in near-critical water.[10]

Caption: General synthesis of 2,6-difluorobenzamide.

Experimental Protocol: Non-Catalytic Hydrolysis

This protocol is adapted from a patented industrial process.[10]

-

Reactor Setup: In a high-pressure autoclave, add 2,6-difluorobenzonitrile and deionized water (a weight ratio of 1:2 to 1:7 is recommended).

-

Inerting: Seal the reactor and stir the mixture. Heat to boiling under atmospheric pressure and then open an exhaust valve for 2-5 minutes to purge air with steam.

-

Hydrolysis: Close the exhaust valve and continue heating the mixture to 200-350 °C for 1-10 hours. The reaction progress should be monitored by a suitable analytical method like HPLC.

-

Work-up: Cool the hydrolysate to room temperature. Add a sodium chloride solution (10-150 g/L) to salt out the product.

-

Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain 2,6-difluorobenzamide.

Proposed Synthesis of 4-Butoxy-2,6-difluorobenzamide

While a direct synthesis for 4-Butoxy-2,6-difluorobenzamide is not documented, a highly plausible and efficient route can be designed based on established methodologies for the regioselective alkylation of phenolic compounds.[14][15] The proposed pathway involves a two-step process starting from the commercially available 3,5-difluoro-4-hydroxybenzonitrile.

Caption: Proposed synthetic route to 4-Butoxy-2,6-difluorobenzamide.

Step 1: O-Alkylation of 3,5-Difluoro-4-hydroxybenzonitrile

This step utilizes a cesium bicarbonate-mediated alkylation, which has been shown to be highly regioselective for the phenolic hydroxyl group over other potentially reactive sites.[14][15]

-

Reaction Setup: To a solution of 3,5-difluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile, add cesium bicarbonate (CsHCO₃, 1.2 equivalents).

-

Addition of Alkylating Agent: Add 1-bromobutane (1.1 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-Butoxy-2,6-difluorobenzonitrile.

Step 2: Hydrolysis of 4-Butoxy-2,6-difluorobenzonitrile

The hydrolysis of the nitrile to the primary amide can be achieved under mild basic conditions using hydrogen peroxide.[16]

-

Reaction Setup: Dissolve 4-Butoxy-2,6-difluorobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or DMSO.

-

Addition of Reagents: Add an aqueous solution of hydrogen peroxide (excess) and a catalytic amount of a base (e.g., 5-10% sodium hydroxide solution).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Isolation: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford the final product, 4-Butoxy-2,6-difluorobenzamide.

Future Directions and Postulated Significance

The addition of a butoxy group at the 4-position of the 2,6-difluorobenzamide scaffold introduces a lipophilic tail. In the context of FtsZ inhibitors, this modification could potentially enhance membrane permeability or provide additional hydrophobic interactions within the allosteric binding site, potentially modulating the compound's antibacterial activity and spectrum.[3] The synthesis and biological evaluation of 4-Butoxy-2,6-difluorobenzamide would be a valuable contribution to the structure-activity relationship (SAR) studies of this important class of antibacterial candidates. Researchers are encouraged to utilize the proposed synthetic pathway to access this novel building block and explore its potential in drug discovery and materials science.

References

-

PubChem. 2,6-Difluorobenzamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of a luminescent and fully rigid tetrakisimidazolium macrocycle - Supporting Information.[Link]

-

Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(15), 1303-1318. [Link]

- Google Patents.CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

Haydon, D. J., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules, 25(23), 5766. [Link]

-

ResearchGate. 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study.[Link]

-

ChemSrc. 2,6-Difluorobenzamide(CAS#:18063-03-1) Chemical Properties, Articles, MSDS.[Link]

-

Wang, Y. S., et al. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. European Journal of Medicinal Chemistry, 243, 114773. [Link]

-

PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.[Link]

-

Straniero, V., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. Molecules, 30(2), 489. [Link]

-

National Institutes of Health. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[Link]

- Google Patents.CN101462980B - Industrial production method of 2,6-difluorobenzamide.

-

Home Sunshine Pharma. 2,6-Difluorobenzamide CAS 18063-03-1.[Link]

-

Haydon, D. J., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. The Journal of Antibiotics, 75(8), 446-453. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[Link]

-

MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.[Link]

-

DigitalCommons@TMC. Benzodioxane-Benzamides As Ftsz Inhibitors: Effects of Linker's Functionalization On Gram-Positive Antimicrobial Activity.[Link]

-

CAS. 2,6-Difluorobenzamide.[Link]

-

ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.[Link]

Sources

- 1. 2,6-Difluorobenzamide | CAS#:18063-03-1 | Chemsrc [chemsrc.com]

- 2. 2,6-Difluorobenzamide | CAS 18063-03-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. air.unimi.it [air.unimi.it]

- 8. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 11. 2,6-Difluorobenzamide | 18063-03-1 | TCI AMERICA [tcichemicals.com]

- 12. 2,6-Difluorobenzamide CAS 18063-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

Navigating the Synthesis and Procurement of 4-Butoxy-2,6-difluorobenzamide: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Novel Benzamide Derivative for Advanced Research Applications

For researchers and scientists at the forefront of drug development, access to novel chemical entities is paramount. 4-Butoxy-2,6-difluorobenzamide, a promising but less-common derivative of the biologically active 2,6-difluorobenzamide scaffold, presents both an opportunity and a challenge. This technical guide provides a comprehensive overview of this molecule, focusing on a strategic approach to its procurement, a plausible synthetic pathway, and its potential applications, particularly in the context of its structural analogs' known biological activities.

Strategic Procurement: Sourcing Precursors for Custom Synthesis

A direct commercial source for 4-Butoxy-2,6-difluorobenzamide is not readily apparent from standard chemical supplier databases. This suggests that the compound is likely not produced on a large scale and would require custom synthesis. Therefore, a strategic procurement approach focuses on acquiring the necessary starting materials. The key precursors for a plausible synthesis are a substituted 2,6-difluorobenzene derivative and a source for the butoxy group.

Researchers should focus on identifying reliable suppliers for key starting materials such as 2,6-difluorobenzonitrile or 2,6-difluorobenzoic acid . Several chemical suppliers offer these precursors. For instance, 2,6-difluorobenzamide itself is available from suppliers like MilliporeSigma (CAS 18063-03-1) and Manchester Organics, which can serve as a starting point or a reference compound.[1] The related intermediate, 4-Butoxy-2,6-difluorobenzonitrile (CAS 1373920-94-5), is listed by suppliers like SynQuest Laboratories.[2]

Table 1: Key Precursors and Potential Suppliers

| Precursor | CAS Number | Potential Suppliers | Notes |

| 2,6-Difluorobenzamide | 18063-03-1 | MilliporeSigma, Manchester Organics, Home Sunshine Pharma | A key structural component.[1][3] |

| 2,6-Difluorobenzonitrile | 18063-02-0 | Various | A common precursor for the benzamide. |

| 4-Hydroxy-2,6-difluorobenzonitrile | N/A | Custom Synthesis | A potential intermediate for introducing the butoxy group. |

| 1-Bromobutane | 109-65-9 | Various | A standard reagent for introducing the n-butoxy group. |

Pricing for these precursors will vary based on purity, quantity, and the supplier. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing. For custom synthesis, it is recommended to engage with contract research organizations (CROs) that specialize in medicinal chemistry and custom synthesis.

The Synthetic Pathway: A Proposed Route to 4-Butoxy-2,6-difluorobenzamide

The synthesis of 4-Butoxy-2,6-difluorobenzamide can be logically designed based on established organic chemistry principles, particularly the Williamson ether synthesis and the hydrolysis of a nitrile. A plausible two-step synthetic route is outlined below, starting from a commercially available or readily synthesizable precursor.

A potential starting material would be a 4-substituted-2,6-difluorobenzonitrile. Assuming a 4-hydroxy-2,6-difluorobenzonitrile intermediate, the first step would involve a Williamson ether synthesis to introduce the butoxy group. This is a well-documented and robust reaction.[4][5] The subsequent step would be the hydrolysis of the nitrile group to the primary amide.

Step 1: Williamson Ether Synthesis to form 4-Butoxy-2,6-difluorobenzonitrile

This reaction involves the deprotonation of a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromobutane.

-

Materials: 4-Hydroxy-2,6-difluorobenzonitrile, 1-bromobutane, Potassium Carbonate (K₂CO₃), Acetone or Dimethylformamide (DMF).

-

Protocol:

-

Dissolve 4-hydroxy-2,6-difluorobenzonitrile in a suitable solvent like acetone or DMF in a round-bottom flask.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 4-Butoxy-2,6-difluorobenzonitrile.

-

Step 2: Hydrolysis of 4-Butoxy-2,6-difluorobenzonitrile to 4-Butoxy-2,6-difluorobenzamide

The hydrolysis of nitriles to amides can be achieved under acidic or basic conditions. A controlled hydrolysis is necessary to avoid the formation of the corresponding carboxylic acid.[6][7]

-

Materials: 4-Butoxy-2,6-difluorobenzonitrile, Sulfuric Acid (concentrated) or Hydrogen Peroxide with a base.

-

Protocol (Acid-catalyzed):

-

Carefully add 4-Butoxy-2,6-difluorobenzonitrile to a cooled, stirred solution of concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature and stir for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield 4-Butoxy-2,6-difluorobenzamide.

-

An alternative, often milder, method involves basic hydrolysis using hydrogen peroxide.[8]

Caption: Proposed two-step synthesis of 4-Butoxy-2,6-difluorobenzamide.

Scientific Context and Potential Applications

The 2,6-difluorobenzamide scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been extensively investigated for various biological activities, most notably as antibacterial agents that target the bacterial cell division protein FtsZ.[9][10][11]

FtsZ Inhibition and Antibacterial Activity:

FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition leads to filamentation and ultimately cell death.[11] The 2,6-difluorobenzamide moiety has been shown to bind to an allosteric site on FtsZ, making it an attractive target for the development of new antibiotics, especially against drug-resistant strains like MRSA.[10][12] The introduction of a butoxy group at the 4-position of the benzene ring could modulate the compound's pharmacokinetic properties, such as its lipophilicity and cell permeability, potentially enhancing its antibacterial efficacy.

Other Potential Applications:

Derivatives of benzamides are also explored in other therapeutic areas, including as insecticides and in materials science.[3][7] The specific properties of 4-Butoxy-2,6-difluorobenzamide would need to be determined through experimental evaluation.

Analytical Characterization

Once synthesized, the identity and purity of 4-Butoxy-2,6-difluorobenzamide must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the butoxy group and the aromatic protons, as well as the overall structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.[13]

Caption: Analytical workflow for the characterization of 4-Butoxy-2,6-difluorobenzamide.

Conclusion

While 4-Butoxy-2,6-difluorobenzamide may not be a readily available catalog chemical, this guide provides a clear and scientifically grounded pathway for its acquisition and synthesis. By focusing on the procurement of key precursors and employing established synthetic methodologies, researchers can access this novel compound for their drug discovery programs. The known biological activities of the 2,6-difluorobenzamide scaffold suggest that this derivative holds significant potential as a subject for further investigation, particularly in the search for new antibacterial agents.

References

- Analytical Method Summaries. (2023, December 10).

- SynQuest Laboratories. (n.d.). 4-Butoxy-2,6-difluorobenzonitrile.

- Home Sunshine Pharma. (n.d.). 2,6-Difluorobenzamide CAS 18063-03-1.

- LookChem. (n.d.). CAS No.293753-17-0,4-tert-butoxy-2,6-difluorostyrene Suppliers.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Butoxybenzaldehyde Derivatives and Analogs for Drug Discovery Professionals.

- Ma, S., et al. (2017).

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Butoxybenzaldehyde.

- DuBois Chemicals. (n.d.). Order Now.

- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). Understanding the Synthesis and Impact of 2,6-Difluorobenzamide in Chemical Manufacturing.

- Manchester Organics. (n.d.). 2,6-Difluorobenzamide | 18063-03-1.

- Artola, M., et al. (n.d.).

- MilliporeSigma. (n.d.). 2,6-Difluorobenzamide 97 18063-03-1.

- de la Rosa, D., et al. (2017).

- Alkali Scientific. (n.d.). 2,6-Difluorobenzamide, 1 X 50 g (282278-50G).

- Google Patents. (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.

- Agency for Toxic Substances and Disease Registry |

- IUCr. (n.d.). N-(4-Cyanophenyl)-2,6-difluorobenzamide.

- IndiaMART. (n.d.). Liquid 2,6-Difluorobenzamide, Grade Standard: Technical Grade.

- Benchchem. (n.d.). A Comparative Analysis of 4-Butoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals.

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzamide 97 18063-03-1.

- Moffitt Cancer Center. (2024, August 18). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery.

- MDPI. (2021, April 15). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. CAS 1373920-94-5 | 4637-3-78 | MDL MFCD22201026 | 4-Butoxy-2,6-difluorobenzonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. 2,6-Difluorobenzamide CAS 18063-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket [mdpi.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Application Notes & Protocols: The Strategic Integration of 4-Butoxy-2,6-difluorobenzamide in the Synthesis of Advanced Nematic Liquid Crystals

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 4-Butoxy-2,6-difluorobenzamide as a pivotal intermediate in the synthesis of high-performance liquid crystals (LCs). We will explore the molecular design rationale, present detailed, field-proven synthetic protocols, and discuss the essential characterization techniques required to validate the final materials.

The Rationale: Causality Behind the Molecular Design

The unique properties of 4-Butoxy-2,6-difluorobenzamide make it a highly strategic building block for calamitic (rod-like) liquid crystals, particularly those intended for display applications requiring specific electro-optical characteristics. The efficacy of this molecular fragment is not accidental but a result of deliberate structural choices that influence intermolecular forces and bulk material properties.

The Role of the 2,6-Difluoro Substituents

-

Modulation of Dielectric Anisotropy (Δε): The strong electronegativity of fluorine creates a significant dipole moment perpendicular to the long axis of the molecule.[5] This is essential for formulating negative dielectric anisotropy (Δε < 0) LC mixtures, which are fundamental to technologies like Vertical Alignment (VA) and Fringe-Field Switching (FFS) displays.[5]

-

Steric Influence and Conformational Control: The fluorine atoms introduce steric hindrance that forces a non-planar conformation between the aromatic ring and the benzamide group.[6] This twisting disrupts close packing, which can lower melting points, suppress the formation of undesirable smectic phases, and broaden the operational nematic range of the final liquid crystal material.[1][7]

The Butoxy (C₄H₉O-) Flexible Tail

The 4-butoxy chain is a classic flexible tail in calamitic liquid crystals.[8] Its function is to lower the melting point by disrupting crystal packing and to promote the fluidity characteristic of the liquid crystalline state. The length and structure of this alkyl chain are critical in determining the type of mesophase (e.g., nematic vs. smectic) and its temperature range.[9]

The Benzamide Core

The central benzamide structure provides rigidity to the molecular core, a prerequisite for forming an anisotropic liquid crystal phase. The amide group itself can participate in hydrogen bonding, which can influence the thermal stability and self-assembly behavior of the resulting mesogens.

The logical relationship between these molecular features and the desired material properties is visualized below.

Caption: Key molecular features and their impact on LC properties.

Experimental Protocols: Synthesis and Application

The following protocols provide a reliable pathway for the synthesis of 4-Butoxy-2,6-difluorobenzamide and its subsequent use in constructing a representative liquid crystal molecule.

Synthesis of Intermediate: 4-Butoxy-2,6-difluorobenzamide

This synthesis is a two-step process starting from 2,6-difluorobenzonitrile. The first step introduces the butoxy group via nucleophilic aromatic substitution, and the second step converts the nitrile to the primary amide.

Workflow Visualization:

Caption: Synthetic workflow for 4-Butoxy-2,6-difluorobenzamide.

Protocol 2.1.1: Synthesis of 4-Butoxy-2,6-difluorobenzonitrile

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Eq. |

| 2,6-Difluorobenzonitrile | 139.11 | 10.0 g | 71.8 mmol | 1.0 |

| Sodium Metal | 22.99 | 1.82 g | 79.0 mmol | 1.1 |

| Butan-1-ol (anhydrous) | 74.12 | 150 mL | - | - |

| Diethyl Ether | - | 200 mL | - | - |

| Deionized Water | - | 200 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous MgSO₄ | - | 15 g | - | - |

Procedure:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Butoxide Formation: Under a nitrogen atmosphere, carefully add sodium metal pieces to 100 mL of anhydrous butan-1-ol. The reaction is exothermic. Stir until all sodium has dissolved to form sodium butoxide.

-

Nucleophilic Substitution: Add 2,6-difluorobenzonitrile dissolved in 50 mL of butan-1-ol to the sodium butoxide solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 118°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate).

-

Work-up: Cool the reaction to room temperature. Carefully pour the mixture into 200 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).[10]

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a colorless oil or low-melting solid.

Protocol 2.1.2: Synthesis of 4-Butoxy-2,6-difluorobenzamide

This step utilizes a base-catalyzed hydrolysis of the nitrile group with hydrogen peroxide, a method known for its mild conditions and high yields for this class of compounds.[11]

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Eq. |

| 4-Butoxy-2,6-difluorobenzonitrile | 211.22 | 10.0 g | 47.3 mmol | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | - |

| Sodium Hydroxide (1M aq.) | 40.00 | 5 mL | 5.0 mmol | 0.1 |

| Hydrogen Peroxide (30% aq.) | 34.01 | 20 mL | ~196 mmol | ~4.1 |

| Deionized Water | - | 500 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

Procedure:

-

Reaction Setup: In a 250 mL flask, dissolve 4-Butoxy-2,6-difluorobenzonitrile in DMSO.

-

Catalyst Addition: Add the 1M sodium hydroxide solution to the mixture.

-

Hydrolysis: While stirring vigorously, add the 30% hydrogen peroxide solution dropwise, maintaining the internal temperature between 50-60°C using a water bath. Caution: This reaction can be exothermic.

-

Reaction Execution: Stir at 60°C for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Precipitation: Cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water with stirring. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Butoxy-2,6-difluorobenzamide as white, needle-like crystals.[12] Dry the product in a vacuum oven.

Application: Synthesis of a Nematic Liquid Crystal

To demonstrate its utility, the synthesized benzamide is incorporated into a larger mesogenic structure. Here, we describe a Suzuki-Miyaura cross-coupling reaction to form a biphenyl-based liquid crystal.[10][13]

Protocol 2.2.1: Synthesis of 4''-butyl-N-(4'-cyano-[1,1'-biphenyl]-4-yl)-2,6-difluorobenzamide

Note: This requires a brominated version of the intermediate, or coupling with a brominated partner. For this example, we will couple with 4-bromobenzonitrile.

| Reagent/Material | Amount | Moles | Eq. |

| (4-(Butoxy)-2,6-difluorophenyl)boronic acid* | 1.1 | - | 1.1 |

| 4-Bromobenzonitrile | 1.0 | - | 1.0 |

| Pd(OAc)₂ | 0.01 | - | 0.01 |

| Triphenylphosphine | 0.04 | - | 0.04 |

| K₂CO₃ (2M aq. solution) | 2.0 | - | 2.0 |

| Toluene | - | - | - |

*The synthesis of the required boronic acid from the corresponding aryl halide is a standard procedure and is not detailed here.

Procedure:

-

Reaction Setup: In a three-neck flask under a nitrogen atmosphere, combine the boronic acid derivative, 4-bromobenzonitrile, and triphenylphosphine.[10]

-

Catalyst Addition: Add palladium(II) acetate.

-

Solvent and Base: Add toluene, followed by the aqueous potassium carbonate solution.

-

Inert Atmosphere: Purge the mixture with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the biphasic mixture to 85°C with vigorous stirring for 12-24 hours.[10]

-

Work-up and Purification: Follow a standard Suzuki coupling work-up involving aqueous extraction, washing, drying, and purification by column chromatography followed by recrystallization to yield the final liquid crystal product.

Characterization and Data Analysis

High purity (>99.9%) is paramount for liquid crystal materials.[14] A suite of analytical techniques must be employed to confirm the structure and characterize the mesomorphic properties.

Structural and Purity Verification

| Technique | Purpose | Expected Observations for 4-Butoxy-2,6-difluorobenzamide |

| ¹H NMR | Confirm proton environment and structure. | Aromatic protons in the 6.5-7.0 ppm region (doublet of doublets), alkyl chain protons (triplets and multiplets) from 0.9-4.1 ppm, broad singlet for -NH₂ protons. |

| ¹³C NMR | Confirm carbon skeleton. | Characteristic shifts for aromatic carbons attached to F, O, and C=O. Alkyl chain carbons in the aliphatic region. |

| ¹⁹F NMR | Confirm fluorine presence and environment. | A singlet in the typical aryl-F region. |

| FT-IR | Identify key functional groups. | Strong C=O stretch (~1660 cm⁻¹), N-H stretches (two bands, ~3200-3400 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-F stretches. |

| Mass Spec. | Confirm molecular weight. | Molecular ion peak corresponding to the calculated exact mass (C₁₁H₁₃F₂NO₂). |

Mesomorphic Property Analysis

For the final liquid crystal product, thermal and optical analysis is required to determine its suitability for applications.

-

Differential Scanning Calorimetry (DSC): This technique is used to precisely measure the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic). The heating and cooling cycles reveal the transition enthalpies and the thermal stability of the mesophases.

-

Polarized Optical Microscopy (POM): POM is essential for visually identifying liquid crystal phases.[9] Under crossed polarizers, the nematic phase will exhibit a characteristic threaded or Schlieren texture. This allows for confirmation of the mesophase type and observation of its quality over a specific temperature range.

Conclusion

4-Butoxy-2,6-difluorobenzamide is a versatile and powerful building block in the rational design of advanced liquid crystal materials. The strategic placement of its fluoro, alkoxy, and amide functionalities allows for precise tuning of key physical properties, including dielectric anisotropy and mesophase behavior. The protocols outlined in this guide provide a robust framework for the synthesis and application of this intermediate, enabling researchers to develop novel materials for next-generation optical and electronic devices.

References

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2023). PMC. [Link]

-

Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

-

Organic Syntheses Procedure. (2014). Org. Synth. 2014, 91, 39-51. [Link]

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (2025). ResearchGate. [Link]

-

Cao, B., et al. (2016). 4-Perfluoroalkylbutoxybenzene derivatives as liquid crystalline organogelators based on phase-selective gelators. New Journal of Chemistry. [Link]

-

Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). PMC. [Link]

- Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2025). PMC. [Link]

-

Design and Preparation of Nematic Colloidal Particles. (2022). University of Colorado Boulder. [Link]

-

Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate pathway in the gram-negative bacterium Alcaligenes eutrophus JMP 134. (1990). PubMed. [Link]

-

The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. (2024). ResearchGate. [Link]

- Industrial production method of 2,6-difluorobenzamide.

-

Fluoro-substitution in hydrogen bonding liquid crystal benzoic acid: dielectric, electro-optic and optical proprieties and inducing polar nematic phase. (2019). ResearchGate. [Link]

-

Liquid Crystal Displays. DSP-Book. [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022). MDPI. [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022). PMC. [Link]

-

Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. (2024). MDPI. [Link]

-

Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). PubMed. [Link]

-

Flexible Liquid Crystal Displays Using Liquid Crystal-polymer Composite Film and Colorless Polyimide Substrate. Scientific Reports. [Link]

-

Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. (1997). TUE Research portal. [Link]

-

2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2025). ResearchGate. [Link]

-

4-Methoxybenzamidinium 2,6-dimethoxybenzoate. (2011). PMC. [Link]

-

The effect of fluorination on the liquid crystal and optical behaviors of amphiphilic cyanostilbene-based mesogens. DOI. [Link]

-

Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). Semantic Scholar. [Link]

-

Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (2013). MDPI. [Link]

-

Meta-Alkoxy-Substituted Difluoroboron Dibenzoylmethane Complexes as Environment-Sensitive Materials. (2017). PubMed. [Link]

-

Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. (2023). PMC. [Link]

-

Fluorination in core-only calamitic liquid crystals: how many and where should they go? RSC Publishing. [Link]

Sources

- 1. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. colorado.edu [colorado.edu]

- 9. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 12. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic N-Functionalization of 4-Butoxy-2,6-difluorobenzamide

Executive Summary & Molecule Profile

This guide details the experimental protocols for amide coupling reactions involving 4-Butoxy-2,6-difluorobenzamide . While "amide coupling" traditionally refers to the condensation of an amine and carboxylic acid, this molecule presents a primary amide (

The 4-Butoxy-2,6-difluorobenzamide scaffold presents a unique "push-pull" electronic environment. The 2,6-difluoro motif provides significant steric hindrance and electron-withdrawing inductive effects (

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value / Characteristic | Impact on Protocol |

| Structure | Primary Amide, 2,6-difluoro, 4-butoxy | High steric hindrance; requires specialized ligands. |

| Molecular Weight | ~229.2 g/mol (Est.) | Moderate; easy handling. |

| Solubility | High in DCM, THF, Dioxane; Low in Water | Use anhydrous organic solvents. |

| Acidity (NH2) | Enhanced (vs. Benzamide) | Deprotonation is easier; compatible with carbonate bases ( |

| Nucleophilicity | Low | Requires transition metal catalysis (Pd/Cu) or strong electrophiles. |

Mechanistic Insight: The "Orthogonal Reactivity" Challenge

The core challenge in coupling this amide is the 2,6-difluoro "Picket Fence" . These fluorine atoms create a steric blockade around the carbonyl and nitrogen, inhibiting the approach of bulky electrophiles or metal centers.

The Catalytic Cycle (Buchwald-Hartwig Amidation)

For N-arylation, we utilize a Palladium-catalyzed cycle.[1][2][3] The steric bulk of the substrate actually facilitates the final step (Reductive Elimination) by relieving steric strain, but it severely hampers the middle step (Ligand Exchange/Amide Binding).

To overcome this, we employ Wide Bite-Angle Ligands (e.g., Xantphos). These ligands force the Palladium center into a geometry that favors the binding of the crowded amide and accelerates the expulsion of the product.

Figure 1: Catalytic cycle for the N-arylation of sterically hindered amides. The Ligand Exchange step is critical for 2,6-difluoro substrates.

Core Protocol A: Palladium-Catalyzed N-Arylation

Application: Synthesis of N-aryl amides (pharmaceutical intermediates) using Aryl Bromides. Standard: Buchwald-Hartwig Cross-Coupling.

Reagents & Equipment[5][10]

-

Substrate: 4-Butoxy-2,6-difluorobenzamide (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.1 equiv)

-

Catalyst: Palladium(II) Acetate [

] (2 mol%)[4] -

Ligand: Xantphos (3 mol%)

-

Alternative: BrettPhos (for extremely deactivated aryl halides)

-

-

Base: Cesium Carbonate (

) (1.4 equiv) - Must be finely ground and dry. -

Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a vial, mix

and Xantphos in 1 mL of dioxane. Stir at RT for 5 mins until the solution turns yellow/orange, indicating ligation.

-

-

Reaction Assembly:

-

To a dry reaction tube equipped with a magnetic stir bar, add the Amide (1.0 equiv), Aryl Bromide (1.1 equiv), and

(1.4 equiv). -

Critical Step: Cap the tube and purge with Nitrogen/Argon for 5 minutes. Oxygen is the primary cause of failure.

-

-

Solvent Addition:

-

Add the anhydrous Dioxane (degassed) via syringe.

-

Add the pre-formed Catalyst/Ligand solution.

-

-

Execution:

-

Heat the block/oil bath to 100°C .

-

Stir vigorously (800+ RPM). The base is insoluble; maximizing surface area contact is vital.

-

Monitor by LC-MS at 2 hours and 16 hours.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Filter through a pad of Celite to remove Pd black and inorganic salts.

-

Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Why this works: The basicity of

Core Protocol B: Copper-Mediated Chan-Lam Coupling

Application: Coupling with Aryl Boronic Acids (mild conditions, aerobic). Note: Useful when the Aryl Halide is unavailable or unstable.

Reagents

-

Substrate: 4-Butoxy-2,6-difluorobenzamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (2.0 equiv)

-

Catalyst:

(1.0 equiv - Stoichiometric is often required for hindered amides) -

Base: Pyridine (2.0 equiv) or TEA

-

Solvent: DCM or DCE (Open to air)

Methodology

-

Combine Amide, Boronic Acid, and

in a flask. -

Add solvent (DCM).

-

Add Pyridine slowly.

-

Stir open to the atmosphere (Oxygen is the re-oxidant for the catalytic cycle, though stoichiometric Cu avoids this dependency).

-

Monitor by TLC. These reactions are slower (24-48h) but milder.

Experimental Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on electrophile availability.

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause 1: Oxygen Poisoning. (Protocol A).

-

Fix: Ensure rigorous degassing. Use a glovebox if available.

-

-

Cause 2: Catalyst Deactivation.

-

Fix: Switch to a pre-formed catalyst like Pd(dppf)Cl2 or Xantphos-Pd-G3 precatalyst to ensure active Pd(0) generation.

-

Issue: Defluorination (SNAr Side Products)

-

Observation: Loss of M-19 or M+Nu peaks in LCMS.

-

Cause: The 2,6-difluoro ring is electron-poor. Strong bases or nucleophilic solvents can attack the ring, displacing fluoride.

-

Fix:

-

Avoid alkoxide bases (NaOtBu). Stick to Carbonates (

) or Phosphates ( -

Avoid polar aprotic solvents (DMF/DMSO) at high temps, which enhance SNAr rates. Stick to Toluene or Dioxane.

-

Issue: Solubility

-

Observation: Starting material remains solid.

-

Fix: The "4-butoxy" group usually aids solubility, but if the amide is stubborn, use a minimal amount of DMF as a co-solvent (5-10% v/v) with Toluene.

References

-

Buchwald-Hartwig Amidation (General Mechanism)

-

Coupling of Electron-Deficient Amides

-

Hie, L., et al. (2016). Nickel-Catalyzed Activation of Amide C–N Bonds. Chemical Reviews, 116(19), 11461–11549. (Context on amide stability and activation). Link

-

-

Properties of 2,6-Difluorobenzamide Derivatives

-

Chan-Lam Coupling Protocol

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link

-

Disclaimer: This Application Note is for research purposes only. All reactions involve hazardous chemicals and should be performed by qualified personnel under a fume hood.

Sources

- 1. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. surface.syr.edu [surface.syr.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzamide(18063-03-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

4-Butoxy-2,6-difluorobenzamide as a lipophilic benzamide scaffold

Application Note: 4-Butoxy-2,6-difluorobenzamide as a Lipophilic Benzamide Scaffold

Abstract

This application note details the physicochemical properties, synthetic utility, and biological rationale for employing 4-butoxy-2,6-difluorobenzamide as a scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike improved solubility scaffolds, this molecule is engineered for lipophilic efficiency and metabolic resistance . The 2,6-difluoro substitution pattern provides a dual advantage: it conformationally locks the amide moiety out of planarity (the "Fluorine Effect") and blocks the primary sites of oxidative metabolism. The 4-butoxy tail serves as a hydrophobic probe, tuning the LogP to occupy deep hydrophobic pockets in targets such as bacterial cell division protein FtsZ or kinase hinge regions.

Part 1: Chemical Rationale & Scaffold Analysis

The "Fluorine Twist" Effect

The utility of the 2,6-difluorobenzamide core extends beyond simple bioisosterism. In non-fluorinated benzamides, the amide group tends to be coplanar with the phenyl ring to maximize

-

Consequence: This forces the amide bond to rotate out of the aromatic plane, typically adopting a dihedral angle between 40° and 60° .

-

Application: This "pre-organized" conformation reduces the entropic penalty upon binding to protein pockets that require a twisted ligand geometry (e.g., the allosteric site of FtsZ).

Metabolic Shielding

The 2,6-positions are the most susceptible sites for Cytochrome P450-mediated hydroxylation in benzamides.

-

Mechanism: Fluorine acts as a metabolic blocker due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol), effectively preventing oxidative attack at these positions.

-

4-Butoxy Function: The alkoxy tail increases lipophilicity (cLogP shift ~ +1.8 units vs. hydroxyl), facilitating membrane permeability and blood-brain barrier (BBB) penetration, while providing a handle for further derivatization.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Butoxy-2,6-difluorobenzamide

Rationale: This protocol utilizes a robust Nitrile Hydrolysis route. It is preferred over benzoyl chloride amidation due to the higher stability of the nitrile precursor and avoidance of aggressive chlorinating agents that can affect the alkoxy chain.

Reagents Required:

-

Precursor: 2,6-difluoro-4-hydroxybenzonitrile (CAS: 123843-57-2)

-

Alkylating Agent: 1-Bromobutane

-

Base: Potassium Carbonate (

) -

Hydrolysis Agents: 30% Hydrogen Peroxide (

), Sodium Hydroxide ( -

Solvents: DMF (anhydrous), Ethanol, DMSO.

Step-by-Step Methodology:

-

O-Alkylation (Williamson Ether Synthesis):

-

Dissolve 2,6-difluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Add

(1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide. -

Add 1-bromobutane (1.2 eq) dropwise.

-

Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.

-

Workup: Pour into ice water. Filter the precipitate (4-butoxy-2,6-difluorobenzonitrile). Wash with water and dry in vacuo.[1]

-

-

Radziszewski Hydrolysis (Nitrile to Amide):

-

Suspend the intermediate nitrile (1.0 eq) in Ethanol/DMSO (4:1 ratio).

-

Add 6M

(2.0 eq) followed by dropwise addition of 30% -

Stir at 50°C for 2 hours.

-

Validation Point: The reaction is complete when the nitrile peak (

) disappears in IR or the mass shifts by +18 Da (LC-MS). -

Purification: Quench with sodium thiosulfate solution (to destroy excess peroxide). Extract with Ethyl Acetate. Recrystallize from Ethanol/Water to yield white needles.

-

Yield Expectation: >85% overall.

Protocol B: Microsomal Stability Assessment

Rationale: To validate the "Metabolic Shield" hypothesis, the compound is incubated with liver microsomes.

-

Preparation: Prepare a 10 mM stock of 4-butoxy-2,6-difluorobenzamide in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final). Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

.

Part 3: Physicochemical Characterization

Table 1: Predicted vs. Observed Properties

| Property | Value | Method/Notes |

| Molecular Formula | - | |

| Molecular Weight | 229.23 g/mol | - |

| cLogP | 2.8 - 3.1 | High lipophilicity due to butyl chain. |

| TPSA | 52.3 | Favorable for BBB penetration (<90 |

| pKa (Amide) | ~13.5 | Fluorine withdraws electron density, slightly increasing acidity compared to benzamide. |

| H-Bond Donors | 2 | Amide |

| H-Bond Acceptors | 4 | Amide O, Ether O, 2x Fluorine. |

Part 4: Visualization & Pathways

Figure 1: Synthetic Workflow & Strategic Logic

This diagram illustrates the synthesis pathway and the strategic "checkpoints" where the scaffold properties are established.

Caption: Two-step synthesis installing the lipophilic tail followed by nitrile hydrolysis to generate the active amide scaffold.

Figure 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes why this specific scaffold is used in drug design, mapping structural features to biological effects.

Caption: Functional decomposition of the scaffold showing how specific moieties drive conformation, stability, and binding.

References

-

Ma, S., et al. (2015). "Design, Synthesis, and Biological Evaluation of Novel 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors." Journal of Medicinal Chemistry. Link

- Context: Establishes the 2,6-difluorobenzamide core as a privileged scaffold for FtsZ inhibition and details the conformational advantages of the fluorine substitution.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

- Context: Authoritative review on the "Fluorine Effect," explaining the metabolic stability and conformational changes induced by ortho-fluorin

-

BenchChem Application Notes. (2025). "2,6-Difluorotoluene as a Precursor for Agrochemicals and Pharmaceuticals." Link

-

Context: Provides industrial context for the synthesis of benzamide precursors via nitrile hydrolysis.[1]

-

-

Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis and Structure-Activity Relationships." ChemMedChem. Link

- Context: Detailed synthetic protocols for alkoxy-substituted difluorobenzamides.

Sources

Technical Support Center: Synthesis of 4-Butoxy-2,6-difluorobenzamide

Welcome to the technical support resource for the synthesis of 4-Butoxy-2,6-difluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The primary industrial route to 4-Butoxy-2,6-difluorobenzamide involves the controlled hydrolysis of its nitrile precursor, 4-Butoxy-2,6-difluorobenzonitrile. While seemingly straightforward, this transformation is a classic case of a consecutive reaction where the desired amide can be further hydrolyzed to the less desirable 4-butoxy-2,6-difluorobenzoic acid. Achieving a high yield of the amide requires careful control of reaction conditions to maximize the rate of the first hydrolysis step while minimizing the second.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has a low yield, and TLC/HPLC analysis shows a significant amount of unreacted 4-Butoxy-2,6-difluorobenzonitrile. What's going wrong?

This indicates an incomplete or stalled reaction. Several factors, often related to reaction kinetics and reagent integrity, can be the cause.

Potential Causes and Solutions:

-

Steric Hindrance: The two fluorine atoms ortho to the nitrile group create significant steric hindrance. This can slow down the nucleophilic attack on the nitrile carbon, especially under mild conditions. Some studies have noted that di-ortho substitution can severely inhibit or even completely prevent alkaline hydrolysis of aromatic nitriles under standard conditions.[1]

-

Insufficient Temperature or Reaction Time: Given the steric hindrance, the reaction may require more forcing conditions than a typical benzonitrile hydrolysis. A study on the non-catalytic hydrolysis of the closely related 2,6-difluorobenzonitrile found that higher temperatures (200-350°C in a sealed reactor) were necessary to drive the reaction.[2] While these conditions may be too harsh and promote over-hydrolysis, it highlights the need for sufficient thermal energy.

-

Solution: Gradually increase the reaction temperature in 5-10°C increments, carefully monitoring for the formation of the carboxylic acid byproduct. Similarly, extend the reaction time, taking aliquots every few hours to track the reaction progress by HPLC or TLC.

-

-

Low Reagent Concentration/Activity: The concentration and activity of your base or catalyst are critical.

-

Solution: Ensure your base (e.g., NaOH, KOH) is from a fresh, unopened container and has not absorbed atmospheric CO2, which would neutralize it. If using a phase-transfer catalyst, ensure it is of high purity. For alkaline peroxide methods, use a fresh, properly stored solution of hydrogen peroxide, as its concentration can decrease over time.[3]

-

-

Poor Solubility: If the nitrile starting material has low solubility in the chosen solvent system, the reaction will be slow.

-

Solution: Consider adding a co-solvent to improve solubility. For instance, in aqueous base hydrolysis, adding a water-miscible solvent like isopropanol or THF can create a more homogeneous reaction mixture and improve reaction rates.[4]

-

Q2: My yield is low, but the main impurity is the 4-butoxy-2,6-difluorobenzoic acid, not the starting material. How can I prevent this over-hydrolysis?

This is the most common challenge in this synthesis. The amide product is susceptible to the same hydrolytic conditions as the nitrile, and often hydrolyzes faster.[5] The key is to use conditions that are selective for the nitrile-to-amide conversion.

Potential Causes and Solutions:

-

Harsh Reaction Conditions: High concentrations of strong acid or base, coupled with high temperatures and long reaction times, will inevitably lead to the formation of the carboxylic acid.[5][6] The hydrolysis of 2,6-difluorobenzamide to 2,6-difluorobenzoic acid is a known consecutive reaction that must be controlled.[7]

-

Solution 1: Adopt a Milder, Buffered System. The alkaline hydrogen peroxide method is a widely recognized mild and efficient way to convert nitriles to primary amides.[8][9] The reaction proceeds via the in situ formation of the hydroperoxide anion (HOO⁻), which is a more potent nucleophile towards the nitrile than the hydroxide ion but is less basic, reducing the rate of subsequent amide hydrolysis.

-

Solution 2: Strictly Control Reaction Time. The moment the starting nitrile is consumed (as determined by TLC or rapid HPLC analysis), the reaction should be immediately quenched by cooling and neutralization. Over-running the reaction, even by a short time, can significantly decrease the yield of the desired amide.

-

Q3: The crude product is oily and difficult to purify by recrystallization. What can I do?

An oily product is a strong indicator of significant impurities that are depressing the melting point of your desired solid amide.

Potential Causes and Solutions:

-

Presence of Multiple Components: A mixture of the starting nitrile, the desired amide, and the carboxylic acid byproduct can be difficult to crystallize. The presence of even small amounts of impurities can have a significant impact on crystallization.[10]

-

Solution 1: Pre-Purification Workup. Before attempting recrystallization, perform an acid-base extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic carboxylic acid byproduct. Then, wash with a dilute acid to remove any basic impurities, followed by a brine wash. Drying and concentrating the organic layer should yield a solid that is more amenable to recrystallization.

-

Solution 2: Column Chromatography. If recrystallization fails, column chromatography is a reliable method for separating the components. A silica gel column using a gradient elution, for example, starting with a non-polar solvent system (like hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the nitrile, amide, and carboxylic acid.

-

Solution 3: Salting Out. As described in a patent for the synthesis of 2,6-difluorobenzamide, adding sodium chloride to the aqueous hydrolysate can help precipitate the product, improving recovery and simplifying filtration.[2]

-

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues of low yield in the synthesis of 4-Butoxy-2,6-difluorobenzamide.

Caption: A flowchart for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how is it synthesized?

The recommended starting material is 4-Butoxy-2,6-difluorobenzonitrile (CAS 1373920-94-5).[11] It is typically synthesized via a Williamson ether synthesis, reacting 2,6-difluoro-4-hydroxybenzonitrile with a butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[12]